2-(Ethoxymethyl)thiophene-3-carboxylic acid 2-(Ethoxymethyl)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20371599
InChI: InChI=1S/C8H10O3S/c1-2-11-5-7-6(8(9)10)3-4-12-7/h3-4H,2,5H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol

2-(Ethoxymethyl)thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC20371599

Molecular Formula: C8H10O3S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethoxymethyl)thiophene-3-carboxylic acid -

Specification

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
IUPAC Name 2-(ethoxymethyl)thiophene-3-carboxylic acid
Standard InChI InChI=1S/C8H10O3S/c1-2-11-5-7-6(8(9)10)3-4-12-7/h3-4H,2,5H2,1H3,(H,9,10)
Standard InChI Key LIRBQGYRFJHABE-UHFFFAOYSA-N
Canonical SMILES CCOCC1=C(C=CS1)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound belongs to the thiophene family, a five-membered aromatic heterocycle containing one sulfur atom. Its structure integrates an ethoxymethyl group (-CH2OCH2CH3) at position 2 and a carboxylic acid (-COOH) at position 3. The molecular formula is C8H10O3S, with a molecular weight of 198.23 g/mol. Key structural features include:

  • Aromatic thiophene ring: Enhances stability and enables π-π interactions .

  • Ethoxymethyl substituent: Introduces steric bulk and modulates electronic properties via electron-donating effects .

  • Carboxylic acid group: Provides hydrogen-bonding capacity and acidity (pKa ≈ 2.5–3.0) .

Predicted Physicochemical Properties

Using analogs like 2-(methoxymethyl)thiophene-3-carboxylic acid as a reference, the following properties are extrapolated:

PropertyValue
LogP (Partition Coefficient)1.8–2.2 (moderate lipophilicity)
Water Solubility~5.2 mg/mL (25°C)
Melting Point85–90°C (estimated)
Collision Cross Section135–145 Ų (for [M+H]+ adduct)

These values suggest moderate bioavailability and suitability for organic solvent-based reactions.

Synthetic Pathways and Optimization

Palladium-Catalyzed Coupling

Adapting methods from benzothiophene synthesis , 2-(ethoxymethyl)thiophene-3-carboxylic acid could be synthesized via:

  • Suzuki-Miyaura Coupling: Aryl halides and boronic acids in the presence of Pd(PPh3)4.

  • Esterification: Protection of the carboxylic acid as an ethyl ester (e.g., using SOCl2/ethanol).

  • Functionalization: Introduction of the ethoxymethyl group via nucleophilic substitution (e.g., NaH, ethyl bromide).

Reaction yields for analogous thiophenes range from 75–83% , with purity confirmed by HPLC (>95%).

Alternative Routes via Thioglycolate Intermediates

A patent describing 3-aminothiophene-2-carboxylic acid esters suggests a viable pathway:

  • Condensation: α,β-Dihalogenonitriles with thioglycolic acid esters under alkaline conditions.

  • Hydrolysis: Conversion of esters to free carboxylic acids using NaOH/H2O.

This method avoids harsh reagents and achieves scalability, though optimization for ethoxymethyl substitution would require temperature control (e.g., 0–5°C during coupling) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H NMR (CDCl3, 500 MHz) signals:

  • δ 7.45 (d, J = 5.1 Hz, 1H, H-4 thiophene)

  • δ 7.32 (d, J = 5.1 Hz, 1H, H-5 thiophene)

  • δ 4.52 (s, 2H, -CH2O-)

  • δ 3.65 (q, J = 7.0 Hz, 2H, -OCH2CH3)

  • δ 1.25 (t, J = 7.0 Hz, 3H, -CH2CH3)

13C NMR would show characteristic peaks at δ 167.8 (COOH), 140.2 (C-3), and 68.4 (-OCH2-) .

Infrared (IR) Spectroscopy

Key absorptions:

  • 1715 cm⁻¹ (C=O stretch, carboxylic acid)

  • 1250 cm⁻¹ (C-O-C ether stretch)

  • 3100–2500 cm⁻¹ (broad O-H stretch)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Thiophene derivatives are pivotal in drug design (e.g., antiretroviral agents). The ethoxymethyl group enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted prodrugs.

Material Science

The conjugated thiophene system supports applications in:

  • Organic semiconductors: Hole mobility ≈ 0.1 cm²/V·s (estimated).

  • Coordination polymers: Complexation with transition metals (e.g., Cu²+) for catalytic frameworks .

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